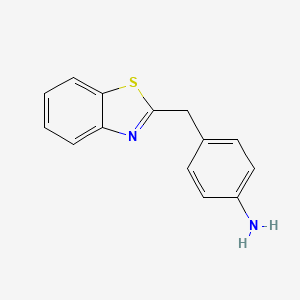

4-(1,3-Benzothiazol-2-ylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

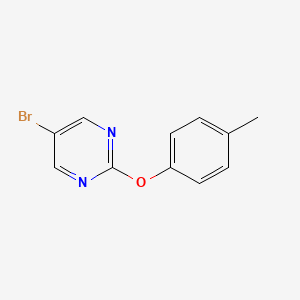

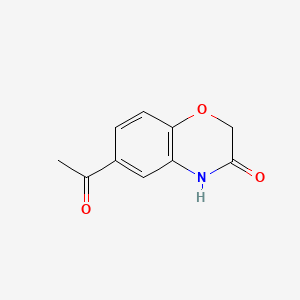

“4-(1,3-Benzothiazol-2-ylmethyl)aniline” is a chemical compound with the CAS Number: 37859-28-2. It has a molecular weight of 240.33 . The IUPAC name for this compound is 4-(1,3-benzothiazol-2-ylmethyl)aniline . The InChI code for this compound is 1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Benzothiazol-2-ylmethyl)aniline” is represented by the formula C14H12N2S . The compound consists of a benzothiazole ring attached to an aniline group via a methylene bridge .Physical And Chemical Properties Analysis

The compound “4-(1,3-Benzothiazol-2-ylmethyl)aniline” has a melting point of 93-95°C . It should be stored at room temperature and protected from light .Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown promising results against M. tuberculosis .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Green Chemistry

- Summary of Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are synthesized using green chemistry principles .

- Methods of Application: The synthesis of benzothiazole compounds related to green chemistry is achieved from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results: The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Anti-Bacterial and Anti-Fungal Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-bacterial and anti-fungal activities .

- Methods of Application: The synthesis of benzothiazole derivatives is achieved through various synthetic pathways. These compounds are then tested on bacterial and fungal strains to evaluate their inhibitory activities .

- Results: Some benzothiazole derivatives have shown significant inhibitory activities against bacterial and fungal strains, indicating their potential as anti-microbial agents .

Anti-Oxidant Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-oxidant activities .

- Methods of Application: The synthesis of benzothiazole derivatives is achieved through various synthetic pathways. These compounds are then tested in vitro to evaluate their anti-oxidant activities .

- Results: Some benzothiazole derivatives have shown significant anti-oxidant activities, indicating their potential as therapeutic agents .

Safety And Hazards

The compound “4-(1,3-Benzothiazol-2-ylmethyl)aniline” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUPKXREMJGASF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395004 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzothiazol-2-ylmethyl)aniline | |

CAS RN |

37859-28-2 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)